

"experimental protocol for the synthesis of 7-Methoxy-2H-chromene-3-carbonitrile"

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Compound of Interest

Compound Name: 7-Methoxy-2H-chromene-3-carbonitrile

Cat. No.: B1590376

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An Application Note for the Synthesis of 7-Methoxy-2H-chromene-3-carbonitrile

Introduction

The 2H-chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Specifically, **7-Methoxy-2H-chromene-3-carbonitrile** is a valuable synthetic intermediate in drug discovery programs. This document provides a detailed, field-proven protocol for its synthesis via a base-catalyzed Knoevenagel condensation followed by intramolecular cyclization. The chosen synthetic strategy is efficient, utilizes readily available starting materials, and offers high yields, making it suitable for both academic research and industrial drug development.

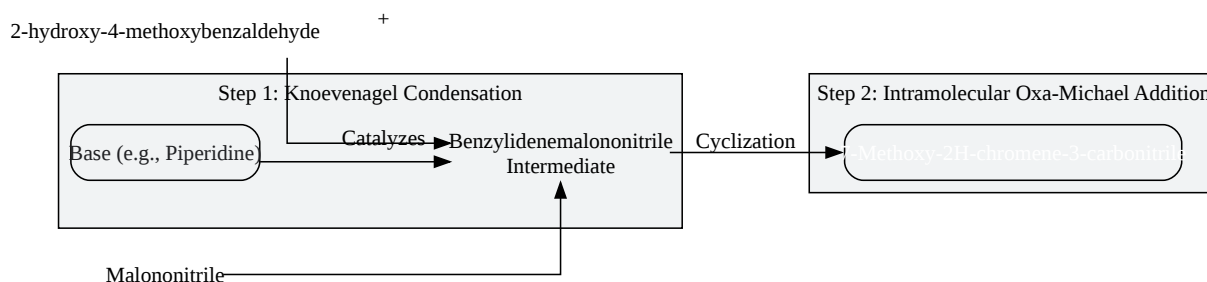
The core of this synthesis involves the reaction between 2-hydroxy-4-methoxybenzaldehyde and malononitrile. This reaction is a classic example of a tandem Knoevenagel condensation/oxa-Michael addition.[5] The protocol is designed to be self-validating, with clear explanations for each step and robust characterization methods to ensure the identity and purity of the final product.

Reaction Principle and Mechanism

The synthesis proceeds in two key stages, often occurring in a single pot:

- **Knoevenagel Condensation:** The reaction is initiated by a base, which deprotonates the active methylene group of malononitrile to form a carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of 2-hydroxy-4-methoxybenzaldehyde. Subsequent dehydration yields a benzylidenemalononitrile intermediate.[6][7] The use of a mild base is crucial to prevent the self-condensation of the aldehyde.[6]
- **Intramolecular Oxa-Michael Addition:** The phenolic hydroxyl group on the intermediate, positioned ortho to the newly formed double bond, then acts as a nucleophile. It attacks the β -carbon of the α,β -unsaturated nitrile in a 6-endo-trig cyclization. This intramolecular conjugate addition forms the pyran ring, yielding the final **7-Methoxy-2H-chromene-3-carbonitrile** product.

The proposed reaction mechanism is illustrated below:



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Caption: Reaction mechanism overview.

Experimental Protocol

This protocol has been optimized for reliability and high yield. Adherence to the specified conditions is recommended for best results.

Materials and Reagents

Reagent	Formula	MW (g/mol)	Amount (mmol)	Mass/Volume	Role	Purity
2-hydroxy-4-methoxybenzaldehyde	C ₈ H ₈ O ₃	152.15	10	1.52 g	Aldehyde	≥98%
Malononitrile	C ₃ H ₂ N ₂	66.06	10	0.66 g	Active Methylene	≥99%
Piperidine	C ₅ H ₁₁ N	85.15	1	~0.11 mL	Base Catalyst	≥99%
Ethanol	C ₂ H ₅ OH	46.07	-	25 mL	Solvent	≥99.5%

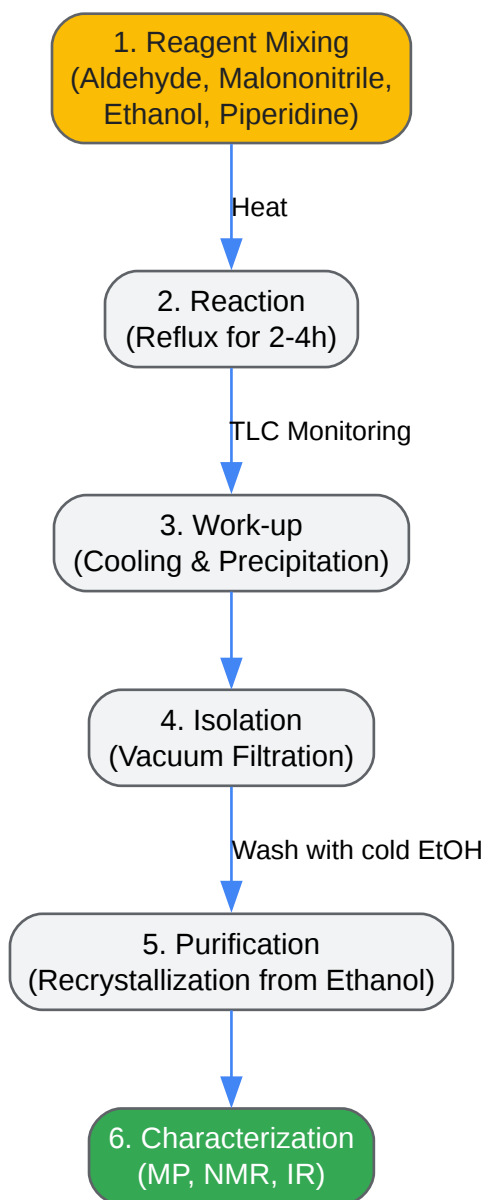
Equipment

- 100 mL Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Buchner funnel and filter flask
- Glassware for recrystallization
- TLC plates (silica gel 60 F₂₅₄)
- Melting point apparatus
- NMR spectrometer
- FT-IR spectrometer

Step-by-Step Synthesis Procedure

- **Reaction Setup:** To a 100 mL round-bottom flask, add 2-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).
- **Solvent Addition:** Add 25 mL of ethanol to the flask.
- **Catalyst Addition:** Add piperidine (~0.11 mL, 1 mmol, ~10 mol%) to the mixture using a micropipette.
- **Reaction:** Equip the flask with a reflux condenser and heat the mixture to reflux (~78 °C) with continuous stirring.
- **Monitoring:** Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an eluent system of hexane:ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.
- **Work-up:** After completion, cool the reaction mixture to room temperature. A solid precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
- **Isolation:** Collect the solid product by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove residual catalyst and unreacted starting materials.
- **Purification:** The crude product is typically of high purity. For further purification, recrystallize the solid from ethanol.
- **Drying:** Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
- **Characterization:** Determine the melting point and characterize the final product using ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Workflow Visualization



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